3-methyl-N-(trideuteriomethyl)aniline
CAS No.: 1097898-06-0
Cat. No.: VC0117607
Molecular Formula: C8H11N
Molecular Weight: 124.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097898-06-0 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 124.201 |
| IUPAC Name | 3-methyl-N-(trideuteriomethyl)aniline |
| Standard InChI | InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i2D3 |
| Standard InChI Key | FBGJJTQNZVNEQU-BMSJAHLVSA-N |
| SMILES | CC1=CC(=CC=C1)NC |
Introduction
Chemical Identity and Basic Properties
3-Methyl-N-(trideuteriomethyl)aniline is a deuterated secondary amine characterized by a benzene ring with a methyl group at the meta-position and a trideuteriomethyl (CD₃) group attached to the nitrogen atom. This compound's fundamental properties are crucial for understanding its behavior in various chemical contexts.
Structural Characteristics
The structure of 3-methyl-N-(trideuteriomethyl)aniline features three key components:
-
A benzene ring core
-
A methyl group (-CH₃) at the meta (3-) position
-
A deuterated methyl group (-CD₃) attached to the nitrogen atom
This structure can be represented in SMILES notation as CC1=CC(=CC=C1)NC, where the deuterium atoms are implied rather than explicitly shown. The compound differs from 3-methyl-N,N-dimethylaniline in having only one (deuterated) methyl group on the nitrogen atom rather than two methyl groups.
Applications in Scientific Research
3-Methyl-N-(trideuteriomethyl)aniline has several important applications in chemical and biochemical research, primarily stemming from its deuterium labeling pattern.
Kinetic Isotope Effect Studies
A primary application for deuterated compounds like 3-methyl-N-(trideuteriomethyl)aniline is in kinetic isotope effect (KIE) studies. These studies investigate how isotopic substitution affects reaction rates, providing insights into reaction mechanisms.
Research on similar deuterated aniline derivatives has demonstrated their value in studying N-dealkylation reactions. For example, studies involving 2,3,4,5,6-pentafluoro-N,N-dimethylaniline N-oxide (PFDMAO) and its deuterated analogs have revealed important mechanistic details about N-demethylation reactions .
Table 1 below shows kinetic isotope effects measured for related deuterated compounds, illustrating the type of data that could be obtained using 3-methyl-N-(trideuteriomethyl)aniline:
| Compound | kH/kD—Noncompetitive | kH/kD—Competitive | kH/kD Intramolecular |
|---|---|---|---|
| CDMAO | 0.9±0.2 | 1.2±0.1 | 2.77±0.05 |
| PFDMAO | 1.2±0.2 | 1.3±0.2 | 2.33±0.07 |
Table 1: Kinetic isotope effects measured for related deuterated compounds in N-dealkylation reactions. CDMAO = p-cyano-N,N-dimethylaniline N-oxide; PFDMAO = 2,3,4,5,6-pentafluoro-N,N-dimethylaniline N-oxide .
The intramolecular kinetic isotope effects (approximately 2.3-2.8) observed in these systems indicate that C-H bond breaking is involved in the rate-determining step of N-demethylation reactions . Similar studies using 3-methyl-N-(trideuteriomethyl)aniline could provide comparable mechanistic insights for reactions involving this specific structural motif.
Metabolic and Pharmacokinetic Studies
Deuterated compounds serve as valuable tools in metabolic studies, particularly for tracking the fate of methyl groups during biotransformation processes. The selective deuteration of the N-methyl group in 3-methyl-N-(trideuteriomethyl)aniline makes it particularly useful for:
-
Identifying metabolic pathways involving N-demethylation
-
Quantifying the extent of metabolism at the N-methyl position
-
Distinguishing between different possible sites of metabolism
In pharmaceutical research, deuterated compounds can also exhibit altered pharmacokinetic properties due to the stronger C-D bond (compared to C-H). This can lead to improved metabolic stability and potentially modified drug properties. Evidence from patent literature suggests ongoing interest in deuterated compounds for pharmaceutical applications, including compounds containing trideuteriomethyl groups .
Analytical Applications
3-Methyl-N-(trideuteriomethyl)aniline has significant utility as an analytical tool due to its distinctive isotopic signature:
-
As an internal standard in mass spectrometry, providing a predictable mass shift (+3 amu) compared to the non-deuterated analog
-
For isotope dilution analysis in quantitative determinations
-
In reaction monitoring, where the deuterated compound can be distinguished from non-deuterated analogs
The compound's deuterium labeling creates distinctive spectroscopic properties that facilitate these analytical applications, including characteristic signals in NMR spectroscopy and predictable fragmentation patterns in mass spectrometry.
Spectroscopic Properties
The deuterium labeling in 3-methyl-N-(trideuteriomethyl)aniline gives rise to distinctive spectroscopic characteristics that differentiate it from its non-deuterated analog.
Nuclear Magnetic Resonance Spectroscopy
In proton (¹H) NMR spectroscopy, 3-methyl-N-(trideuteriomethyl)aniline would show an absence of the N-methyl proton signals that would typically appear around 2.8-3.0 ppm in the non-deuterated analog. This results in a simplified spectrum with signals primarily from:
-
The aromatic protons of the benzene ring (approximately 6.5-7.2 ppm)
-
The methyl group at the 3-position (approximately 2.2-2.3 ppm)
-
The N-H proton (typically a broad signal around 3.5-4.0 ppm)
The compound can also be analyzed using deuterium (²H) NMR, which would show a signal from the trideuteriomethyl group. This provides a specific probe for the labeled position without interference from other parts of the molecule.
Mass Spectrometric Properties
Mass spectrometry of 3-methyl-N-(trideuteriomethyl)aniline would reveal:
-
A molecular ion peak at m/z 124, corresponding to the molecular weight of 124.201 g/mol
-
A distinctive isotopic pattern reflecting the presence of three deuterium atoms
-
Fragmentation patterns showing characteristic mass shifts for fragments containing the deuterated methyl group
These distinctive mass spectrometric properties make the compound particularly valuable for mechanistic studies where tracking specific molecular fragments is important.
Comparative Analysis with Related Compounds
Comparing 3-methyl-N-(trideuteriomethyl)aniline with structurally related compounds provides insight into its distinctive properties and potential applications.
Comparison with Non-deuterated Analog
3-Methyl-N-(trideuteriomethyl)aniline differs from its non-deuterated counterpart (3-methyl-N-methylaniline) primarily in the isotopic composition of the N-methyl group. While the chemical reactivity remains largely similar, reactions involving C-D bond cleavage typically proceed more slowly than those involving C-H bonds due to the kinetic isotope effect.
This difference in reaction rates can be substantial for processes where C-H bond breaking is involved in the rate-determining step. For example, intramolecular kinetic isotope effects of 2.33±0.07 have been observed for N-demethylation reactions of related compounds , suggesting that similar effects would be expected for 3-methyl-N-(trideuteriomethyl)aniline.
Comparison with 3-methyl-N,N-dimethylaniline
3-Methyl-N,N-dimethylaniline, a structurally related compound with two methyl groups on the nitrogen, has somewhat different properties compared to 3-methyl-N-(trideuteriomethyl)aniline:
| Property | 3-methyl-N,N-dimethylaniline | 3-methyl-N-(trideuteriomethyl)aniline |
|---|---|---|
| Molecular Formula | C₉H₁₃N | C₈H₈D₃N |
| Molecular Weight | 135.21 g/mol | 124.201 g/mol |
| Amine Classification | Tertiary | Secondary |
| Density | 0.930 g/mL | Not reported (expected to be similar) |
| Refractive Index | 1.549 | Not reported (expected to be similar) |
| Boiling Point | 212°C | Not reported (expected to be similar) |
| LogP (octanol/water) | 2.80 | Not reported (expected to be slightly lower) |
Table 2: Comparison of properties between 3-methyl-N,N-dimethylaniline and 3-methyl-N-(trideuteriomethyl)aniline .
The presence of only one alkyl group on the nitrogen in 3-methyl-N-(trideuteriomethyl)aniline makes it a secondary amine rather than a tertiary amine, resulting in different chemical reactivity, particularly in processes involving the N-H bond.
Comparison with Other Deuterated Anilines
Other deuterated aniline derivatives have been synthesized for various research applications. For example, N-methyl-3-((trifluoromethyl)thio)aniline represents another functionalized aniline derivative that could potentially be prepared in deuterated form for similar research applications.
The specific placement of deuterium labels can be tailored to the research question at hand. While 3-methyl-N-(trideuteriomethyl)aniline has deuterium labeling specifically at the N-methyl position, other deuterated anilines might incorporate deuterium at different positions to probe different aspects of reaction mechanisms or metabolic pathways.
Future Research Directions
The unique properties of 3-methyl-N-(trideuteriomethyl)aniline suggest several promising directions for future research:
Advanced Mechanistic Studies
The compound could be employed in more sophisticated mechanistic investigations, including:
-
Combined kinetic and computational studies to fully elucidate the mechanisms of N-dealkylation
-
Time-resolved spectroscopic studies to capture reaction intermediates
-
Investigations of enzyme-catalyzed reactions involving aniline derivatives
These studies could build on existing work with related compounds, such as the investigations of cytochrome P450-mediated N-dealkylation reactions .
Pharmaceutical Applications
The growing interest in deuterated compounds for pharmaceutical applications suggests potential for 3-methyl-N-(trideuteriomethyl)aniline or similar compounds as:
-
Building blocks for deuterated drug candidates
-
Model compounds for studying the pharmacokinetic effects of deuteration
-
Tools for investigating metabolic pathways relevant to drug development
Patent literature suggests ongoing development of deuterated compounds for pharmaceutical applications, indicating a productive area for future research .
Analytical Method Development
The distinctive properties of 3-methyl-N-(trideuteriomethyl)aniline could be leveraged for developing new analytical methods, particularly:
-
Advanced mass spectrometric techniques for complex mixture analysis
-
Methods for studying reaction kinetics in complex biological systems
-
Approaches for quantifying trace amounts of related compounds in environmental or biological samples
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume